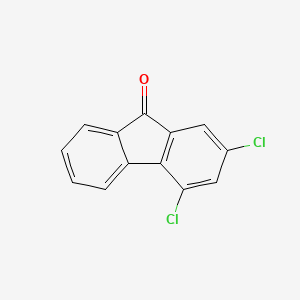

2,4-Dichloro-9h-fluoren-9-one

Description

The exact mass of the compound 2,4-Dichloro-9h-fluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91423. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-9h-fluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-9h-fluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBTVQKTXMCJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293675 | |

| Record name | 2,4-dichloro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803-25-4 | |

| Record name | NSC91423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-9-FLUORENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-9h-fluoren-9-one chemical structure and properties

An In-depth Technical Guide to 2,4-Dichloro-9H-fluoren-9-one: A Strategic Intermediate for Advanced Research

Executive Summary

The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous high-value compounds.[1][2] While isomers such as 2,7-dichloro-9H-fluoren-9-one are well-documented as precursors to vital pharmaceuticals like the antimalarial drug Lumefantrine, the 2,4-dichloro isomer remains a sparsely characterized yet intriguing molecule.[1][3] This technical guide provides a comprehensive overview of 2,4-Dichloro-9H-fluoren-9-one (CAS No. 1803-25-4), consolidating its known properties with predictive analysis based on established chemical principles. Designed for researchers, chemists, and drug development professionals, this document elucidates a plausible synthetic pathway, predicts its spectral characteristics, and explores its potential reactivity and applications, thereby positioning it as a strategic intermediate for novel chemical discovery.

Molecular Profile and Physicochemical Properties

2,4-Dichloro-9H-fluoren-9-one is a halogenated derivative of the polycyclic aromatic ketone, fluorenone. The strategic placement of chlorine atoms at the 2 and 4 positions significantly influences its electronic properties and reactivity, making it distinct from its better-known isomers.

Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | 2,4-Dichloro-9H-fluoren-9-one | N/A |

| CAS Number | 1803-25-4 | [4][5] |

| Molecular Formula | C₁₃H₆Cl₂O | [4][5] |

| Molecular Weight | 249.09 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)Cl | [6] |

| InChIKey | MIBTVQKTXMCJAB-UHFFFAOYSA-N | [6] |

Physicochemical Characteristics

While specific experimental data for 2,4-dichloro-9H-fluoren-9-one is not widely published, properties can be inferred from the parent compound, 9-fluorenone, and related structures. The introduction of two chlorine atoms is expected to increase the melting point and boiling point relative to the parent compound and decrease its solubility in non-polar solvents.

| Property | 2,4-Dichloro-9H-fluoren-9-one (Predicted/Inferred) | 9-Fluorenone (Reference Data) |

| Physical State | Likely a yellow or off-white crystalline solid | Yellow crystalline solid[7][8] |

| Melting Point | Not experimentally reported in available literature | 84 °C[7][9] |

| Boiling Point | Not experimentally reported in available literature | 341.5 °C[7][9] |

| Solubility | Expected to be insoluble in water; soluble in chlorinated and polar aprotic organic solvents (e.g., CH₂Cl₂, THF, DMF) | Insoluble in water; soluble in ethanol, ether, acetone, benzene[8][9][10] |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 2,4-dichloro-9H-fluoren-9-one is not commonly detailed in standard literature. However, a robust and efficient pathway can be designed based on well-established methodologies for the synthesis of substituted fluorenones.[2][11] A logical two-step approach involves the dichlorination of a suitable precursor followed by selective oxidation. The most direct precursor, 2,4-dichlorofluorene, is not commercially abundant, thus a pathway from 2-chlorofluorene is proposed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-DICHLORO-9-FLUORENONE | 1803-25-4 [amp.chemicalbook.com]

- 5. 2,4-DICHLORO-9-FLUORENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 2,4-dichloro-9-fluorenone (C13H6Cl2O) [pubchemlite.lcsb.uni.lu]

- 7. Fluorenone - Wikipedia [en.wikipedia.org]

- 8. guidechem.com [guidechem.com]

- 9. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Fluorenone synthesis [organic-chemistry.org]

Spectroscopic Blueprint of 2,4-Dichloro-9H-fluoren-9-one: A Technical Guide for Advanced Drug Development

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2,4-Dichloro-9H-fluoren-9-one, a halogenated derivative of the versatile fluorenone core, presents a compelling scaffold for the development of new therapeutic agents and functional materials. Its chemical architecture, characterized by the rigid, planar fluorenone system and the strategic placement of chloro substituents, imparts unique electronic and steric properties that can significantly influence molecular interactions and biological activity. The comprehensive spectroscopic characterization of this compound is, therefore, not merely a routine analytical exercise but a foundational pillar for its rational application in drug design and development.

This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-dichloro-9H-fluoren-9-one. In the absence of extensive publicly available experimental spectra for this specific derivative, this guide leverages high-quality predicted data, contextualized by the empirical data of the parent 9-fluorenone molecule. By dissecting the anticipated spectral features, we offer a robust framework for the identification, verification, and further investigation of this promising chemical entity. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's structural intricacies and facilitating its journey from the laboratory to potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For 2,4-dichloro-9H-fluoren-9-one, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus, profoundly influenced by the presence of the carbonyl group and the two chlorine atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-dichloro-9H-fluoren-9-one is expected to exhibit a complex pattern of signals in the aromatic region, a direct consequence of the dissymmetry introduced by the chloro substituents. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will deshield the aromatic protons, shifting their resonances downfield compared to benzene.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~7.85 | d | ~8.5 |

| H-3 | ~7.65 | d | ~2.0 |

| H-5 | ~7.50 | d | ~7.5 |

| H-6 | ~7.35 | t | ~7.5 |

| H-7 | ~7.60 | t | ~7.5 |

| H-8 | ~7.70 | d | ~7.5 |

Note: Predicted values are based on computational models and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a distinct signal for each of the 13 carbon atoms in 2,4-dichloro-9H-fluoren-9-one, reflecting their unique chemical environments. The carbonyl carbon (C-9) is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom. The carbons directly bonded to chlorine (C-2 and C-4) will also exhibit significant downfield shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~125.0 |

| C-2 | ~133.0 |

| C-3 | ~123.0 |

| C-4 | ~135.0 |

| C-4a | ~130.0 |

| C-4b | ~138.0 |

| C-5 | ~122.0 |

| C-6 | ~129.0 |

| C-7 | ~124.0 |

| C-8 | ~121.0 |

| C-8a | ~134.0 |

| C-9 | ~192.0 |

| C-9a | ~144.0 |

Note: Predicted values are based on computational models and may vary from experimental results.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 2,4-dichloro-9H-fluoren-9-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. The presence of chlorine atoms and the aromatic system will also give rise to characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | ~1720-1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-Cl Stretch | 850-750 | Strong |

Note: Predicted values are based on computational models and may vary from experimental results.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-IR Analysis

Caption: Workflow for ATR-IR sample preparation and data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Predicted Mass Spectrum Data

The mass spectrum of 2,4-dichloro-9H-fluoren-9-one will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1.

| Ion | Predicted m/z | Relative Abundance Pattern | Interpretation |

| [M]⁺ | 248, 250, 252 | ~9:6:1 | Molecular ion |

| [M-CO]⁺ | 220, 222, 224 | ~9:6:1 | Loss of a carbonyl group |

| [M-Cl]⁺ | 213, 215 | ~3:1 | Loss of a chlorine atom |

| [M-CO-Cl]⁺ | 185, 187 | ~3:1 | Loss of CO and a chlorine atom |

Note: Predicted values are based on computational models and may vary from experimental results.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for the analysis of relatively non-polar, volatile compounds like 2,4-dichloro-9H-fluoren-9-one.

Workflow for EI-MS Analysis

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS) analysis.

Conclusion

The spectroscopic characterization of 2,4-dichloro-9H-fluoren-9-one, as detailed in this guide, provides a foundational understanding of its molecular architecture. The predicted NMR, IR, and MS data offer a comprehensive "fingerprint" for this compound, enabling its unambiguous identification and quality control. For scientists engaged in drug discovery and materials science, this spectroscopic blueprint is an invaluable asset. It informs structure-activity relationship (SAR) studies, guides synthetic modifications, and ensures the integrity of the compound in biological and material-based assays. As the exploration of fluorenone derivatives continues to yield novel compounds with significant potential, a thorough and predictive understanding of their spectroscopic properties will remain a cornerstone of innovative research and development.

References

-

NMRDB . (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]

-

NIST Chemistry WebBook . (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

-

PubChem . (n.d.). 9-Fluorenone. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-9H-fluoren-9-one (CAS 1803-25-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive examination of the physicochemical properties of 2,4-dichloro-9H-fluoren-9-one (CAS No. 1803-25-4). As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of data. Instead, this guide offers an in-depth analysis of the structural attributes of this halogenated aromatic ketone, proposes robust methodologies for its synthesis and characterization, and provides a framework for understanding its behavior in a research and development setting. While direct experimental data for this specific isomer is not extensively available in the public domain, this guide leverages established principles of organic chemistry and data from closely related analogues to provide scientifically grounded predictions and detailed experimental protocols. This approach is designed to empower researchers to not only understand the theoretical underpinnings of this molecule but also to confidently handle and analyze it in a laboratory environment.

Compound Identification and Structural Elucidation

1.1. Nomenclature and Core Structure

The compound with CAS number 1803-25-4 is systematically named 2,4-dichloro-9H-fluoren-9-one . Its structure consists of a fluorene backbone, which is a tricyclic aromatic hydrocarbon, with a ketone functional group at position 9 and two chlorine substituents at positions 2 and 4.

| Identifier | Value |

| CAS Number | 1803-25-4 |

| IUPAC Name | 2,4-dichloro-9H-fluoren-9-one |

| Molecular Formula | C₁₃H₆Cl₂O |

| Molecular Weight | 249.09 g/mol |

The presence of the electron-withdrawing chlorine atoms and the conjugated ketone system significantly influences the electronic and, consequently, the physicochemical properties of the molecule. The asymmetry of the substitution pattern (positions 2 and 4) is expected to result in different spectroscopic signatures compared to its symmetric isomers, such as 2,7-dichloro-9-fluorenone.

Proposed Synthesis and Mechanistic Insights

While a specific, detailed synthesis for 2,4-dichloro-9H-fluoren-9-one is not readily found in the literature, a plausible and efficient route can be devised based on established methods for the synthesis of halogenated fluorenones. The most common approach involves the oxidation of the corresponding dichlorinated fluorene.

2.1. Proposed Synthetic Workflow: Oxidation of 2,4-Dichlorofluorene

A robust method for the oxidation of fluorenes to fluorenones involves the use of a strong oxidizing agent in an acidic medium.

Figure 1: Proposed synthesis of 2,4-dichloro-9H-fluoren-9-one.

2.1.1. Step-by-Step Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorofluorene in glacial acetic acid.

-

Addition of Oxidant: Slowly add a solution of sodium dichromate (Na₂Cr₂O₇) in water to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid and chromium salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

2.1.2. Mechanistic Rationale

The oxidation of the methylene bridge in fluorene to a carbonyl group by chromic acid (generated in situ from sodium dichromate and acetic acid) is a well-established reaction. The reaction proceeds via the formation of a chromate ester, followed by an elimination step to yield the ketone. The acidic medium is crucial for the formation of the active oxidizing species.

Physicochemical Properties and Their Determination

3.1. Tabulated Physicochemical Data

| Property | Value/Expected Value | Source/Basis of Prediction |

| Appearance | Expected to be a yellow crystalline solid | Analogy with 9-fluorenone and its derivatives. |

| Melting Point | Expected in the range of 120-200 °C | Comparison with 2,7-dichloro-9-fluorenone (192-194 °C) and 2,7-dichloro-4-(chloroacetyl)fluorene (125-126 °C). The asymmetric substitution may lead to a slightly lower melting point than the 2,7-isomer due to less efficient crystal packing. |

| Boiling Point | > 340 °C (at atmospheric pressure) | Expected to be higher than the parent 9-fluorenone (341.5 °C) due to increased molecular weight and stronger intermolecular forces. |

| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, chloroform, and ethyl acetate. | Based on the nonpolar, aromatic structure, similar to other fluorenone derivatives. |

3.2. Experimental Determination of Physicochemical Properties

3.2.1. Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid.

Figure 2: Workflow for melting point determination.

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

3.2.2. Solubility Assessment

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Protocol:

-

To a small test tube, add approximately 10 mg of 2,4-dichloro-9H-fluoren-9-one.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, chloroform, hexane).

-

Vigorously shake or vortex the tube for 30 seconds.

-

Visually inspect the mixture for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

Spectral Analysis and Characterization

4.1. Predicted and Expected Spectral Features

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-dichloro-9H-fluoren-9-one is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the asymmetry of the molecule, all six aromatic protons should be chemically non-equivalent. The splitting patterns will be complex due to ortho, meta, and potentially para couplings.

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more definitive structural information. It is expected to show 13 distinct signals:

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) corresponding to the ketone carbonyl group.

-

Aromatic Carbons: Twelve signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the halogen.

4.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹, characteristic of a conjugated ketone.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

Aromatic C-H Stretches: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretches: Several bands in the 1600-1450 cm⁻¹ region.

4.1.4. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 248. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1. Fragmentation patterns would likely involve the loss of CO and Cl radicals.

4.2. General Protocols for Spectral Acquisition

4.2.1. NMR Spectroscopy

An In-Depth Technical Guide to the Synthesis of Substituted 9-Fluorenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenone core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2][3] The strategic synthesis of substituted 9-fluorenones is therefore of paramount importance for the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to access this versatile class of compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights to inform experimental design and execution. Detailed protocols for key transformations are provided, alongside a comparative analysis of the different methodologies to guide the selection of the most appropriate route for a given target molecule.

Introduction: The Significance of the 9-Fluorenone Scaffold

9-Fluorenone, a polycyclic aromatic ketone, and its derivatives are important intermediates in the synthesis of a variety of fine chemicals, pharmaceuticals, and functional materials.[3][4][5] The rigid, planar structure of the fluorenone core, coupled with its electron-accepting nature, imparts favorable properties for applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[2] In the realm of drug discovery, substituted 9-fluorenones have demonstrated a remarkable breadth of biological activities, including antiviral, antitumoral, and anti-inflammatory properties.[1] Notably, the antiviral agent Tilorone, featuring a fluorenone core, has been investigated for its potential against various viral infections.[1]

The synthetic accessibility and the ability to introduce a diverse array of substituents at various positions on the fluorenone ring system are critical for modulating the physicochemical and biological properties of these molecules. This guide will explore the key synthetic disconnections and the corresponding methodologies for constructing the 9-fluorenone skeleton.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of substituted 9-fluorenones can be broadly categorized into two main approaches: (A) Oxidation of a pre-formed fluorene core and (B) Cyclization strategies to construct the tricyclic system . The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Pathway A: Oxidation of Substituted Fluorenes

The oxidation of the methylene bridge of a fluorene precursor is a direct and widely employed method for the synthesis of 9-fluorenones.[6] This approach is particularly advantageous when the desired substituted fluorene is readily accessible.

The key to a successful oxidation is the selection of an oxidant that is potent enough to convert the C-H bonds of the methylene group to a carbonyl group, while being selective enough to avoid over-oxidation or unwanted side reactions with other functional groups on the aromatic rings. The reaction mechanism typically involves the formation of a radical or an anionic intermediate at the C9 position, which is then attacked by an oxygen source.

-

Aerobic Oxidation: Utilizing molecular oxygen from the air as the terminal oxidant presents a green and cost-effective approach.[6][7] These reactions are often catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[4][7][8] The base facilitates the deprotonation of the relatively acidic C9 proton, generating a carbanion that can then react with oxygen.

-

Transition Metal-Catalyzed Oxidation: Catalytic systems employing transition metals like cobalt and copper can facilitate the aerobic oxidation of fluorenes under milder conditions.[9] These catalysts can activate molecular oxygen and promote the formation of reactive oxygen species that drive the oxidation process.

-

Stoichiometric Oxidants: A variety of stoichiometric oxidants can also be employed, including permanganates, dichromates, and tert-butyl hydroperoxide.[9] While effective, these reagents often generate significant waste and may require harsher reaction conditions, limiting their application in complex molecule synthesis.

This protocol provides a representative example of a base-catalyzed aerobic oxidation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dibromofluorene (1.0 eq) in tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Addition of Base: Add powdered potassium hydroxide (KOH) (1.5-2.5 eq) to the solution.

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature, open to the atmosphere (or with an air inlet), for 1-8 hours.[10]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the excess base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting solid can be further purified by recrystallization or column chromatography to yield 2,7-dibromo-9-fluorenone.[10]

Advanced Cyclization Strategies for De Novo Synthesis

Constructing the 9-fluorenone skeleton through intramolecular cyclization offers greater flexibility in accessing diverse substitution patterns that may not be readily available from fluorene precursors. These methods typically involve the formation of a biaryl precursor followed by a ring-closing reaction to form the central five-membered ring.

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex aromatic systems. The cyclocarbonylation of o-halobiaryls is a highly efficient method for the synthesis of substituted 9-fluorenones.[11][12][13]

This transformation involves the oxidative addition of the palladium(0) catalyst to the aryl halide bond of the o-halobiaryl. Subsequent coordination and insertion of carbon monoxide (CO) forms an acyl-palladium intermediate. Intramolecular C-H activation or a related cyclometalation event, followed by reductive elimination, furnishes the 9-fluorenone product and regenerates the palladium(0) catalyst.

-

High Functional Group Tolerance: This method is compatible with a wide range of electron-donating and electron-withdrawing substituents on the aromatic rings.[11][12][13]

-

Excellent Yields: The reaction typically proceeds in high yields.[11][12][13]

-

Versatility: The strategy can be extended to the synthesis of polycyclic and heterocyclic fluorenones.[11][12]

Friedel-Crafts Acylation and Related Cyclizations

Classical Friedel-Crafts chemistry provides another important avenue for the construction of the 9-fluorenone ring system. This typically involves the intramolecular acylation of a biphenyl-2-carboxylic acid or a related derivative.

The reaction is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid, which activates the carboxylic acid (or its corresponding acyl chloride) towards electrophilic aromatic substitution onto the adjacent aromatic ring.[14] The regioselectivity of the cyclization is governed by the electronic and steric effects of the substituents on the biphenyl precursor.

-

Activating and Deactivating Groups: The presence of electron-donating groups on the ring undergoing acylation will facilitate the reaction, while electron-withdrawing groups will hinder it.

-

Steric Hindrance: Bulky substituents near the site of cyclization can impede the reaction.

-

Activation of Carboxylic Acid (Optional but Recommended): Convert biphenyl-2-carboxylic acid to its corresponding acyl chloride by treating with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (e.g., AlCl₃, 1.1-1.5 eq) in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Substrate: Cool the suspension in an ice bath and slowly add a solution of the biphenyl-2-acyl chloride in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 9-fluorenone can be purified by column chromatography or recrystallization.

Modern Radical and Photochemical Cyclizations

Recent advances in synthetic methodology have introduced novel radical and photochemical approaches for 9-fluorenone synthesis. These methods often proceed under mild conditions and can tolerate a broader range of functional groups.

-

Photocatalyzed Deoxygenative Radical Cyclization: Biarylcarboxylic acids can undergo intramolecular cyclization to form 9-fluorenones via the formation of an acyl radical under photoredox catalysis.[11] This method offers a metal-free alternative to traditional cyclization strategies.

-

TBHP-Promoted Oxidative Cyclization: The use of tert-butyl hydroperoxide (TBHP) can promote the cross-dehydrogenative coupling (CDC) of 2-(aminomethyl)biphenyls to yield highly substituted fluorenones.[1] This metal-free method is compatible with numerous functional groups.[1]

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route for a target substituted 9-fluorenone depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Synthetic Pathway | Key Advantages | Key Limitations | Typical Substituent Scope |

| Oxidation of Fluorenes | Direct, often high-yielding, utilizes readily available starting materials. | Limited by the availability of the corresponding substituted fluorene. | Dependent on the synthesis of the fluorene precursor. |

| Pd-Catalyzed Carbonylation | High functional group tolerance, excellent yields, broad scope.[11][12][13] | Requires handling of CO gas, palladium catalyst can be expensive. | Tolerates a wide range of electron-donating and -withdrawing groups.[11][12][13] |

| Friedel-Crafts Acylation | Utilizes classical and well-established chemistry, often inexpensive reagents. | Can be sensitive to functional groups, may require harsh conditions. | Favored by electron-donating groups, hindered by electron-withdrawing groups. |

| Radical/Photochemical Cyclization | Mild reaction conditions, often metal-free, good functional group tolerance.[1][11] | May require specialized photochemical equipment, yields can be variable. | Generally broad, but can be sensitive to radical-quenching functionalities. |

Conclusion and Future Outlook

The synthesis of substituted 9-fluorenones is a mature field with a rich history of established methods, yet it continues to evolve with the development of modern synthetic technologies. The classical approaches of fluorene oxidation and Friedel-Crafts cyclization remain valuable for their simplicity and cost-effectiveness. However, the advent of palladium-catalyzed and photochemical/radical-based methods has significantly expanded the synthetic toolbox, enabling access to a wider array of complex and highly functionalized 9-fluorenone derivatives under milder conditions. As the demand for novel fluorenone-based molecules in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will be a key area of future research.

References

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

- Google Patents. (2015). CN104341286B - The synthesis technique of 9-Fluorenone.

- Google Patents. (2008). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

-

Jourjine, I. A. P., Zeisel, L., Krauss, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2686–2697. [Link]

-

ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 9-Fluorenone in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. (2017). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.

-

Semantic Scholar. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Retrieved from [Link]

-

Study.com. (n.d.). Oxidation of Fluorene to Fluorenone Mechanism. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. Retrieved from [Link]

-

ACS Publications. (2013). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of intramolecular cyclization of fluoren-9-ol derivatives. Retrieved from [Link]

-

Roskilde University. (2007). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Retrieved from [Link]

-

ACS Publications. (2019). Aerobic Oxidation of Fluorene to Fluorenone over Copper-Doped Co3O4 with a High Specific Surface Area. Retrieved from [Link]

-

National Institutes of Health. (2013). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. Retrieved from [Link]

-

ACS Publications. (2015). Synthesis of Fluorenone Derivatives through Pd-Catalyzed Dehydrogenative Cyclization. Retrieved from [Link]

-

ResearchGate. (2000). Synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls | Request PDF. Retrieved from [Link]

- Google Patents. (2007). CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound.

-

National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). OXIDATION OF 9-FLUORENOL. Retrieved from [Link]

-

ACS Publications. (2021). Pd-Catalyzed Assembly of Fluoren-9-ones by Merging of C–H Activation and Difluorocarbene Transfer. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. Retrieved from [Link]

-

PubMed. (2000). Synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls. Retrieved from [Link]

Sources

- 1. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CN104341286B - The synthesis technique of 9-Fluorenone - Google Patents [patents.google.com]

- 5. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 6. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]

- 7. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 11. Fluorenone synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical properties of halogenated fluorenone derivatives

An In-depth Technical Guide on the Core Photophysical Properties of Halogenated Fluorenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenone, a polycyclic aromatic ketone, serves as a foundational structure in materials science and medicinal chemistry due to its rigid, planar, and conjugated framework.[1][2] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy agents.[2][3][4] The intrinsic photophysical properties of the fluorenone core, however, can be meticulously tuned through synthetic modification. Halogenation, the strategic introduction of fluorine, chlorine, bromine, or iodine atoms onto the fluorenone scaffold, stands out as a powerful method for modulating the excited-state dynamics of these molecules.

This technical guide provides a comprehensive exploration of the photophysical properties of halogenated fluorenone derivatives. We will delve into the theoretical underpinnings of how halogenation influences electronic transitions, with a particular focus on the heavy-atom effect and its profound impact on intersystem crossing and emissive pathways. This guide will further present detailed experimental protocols for the characterization of these properties and an analysis of the resulting data. By understanding the causal relationships between structure and photophysical behavior, researchers can rationally design novel halogenated fluorenone derivatives with tailored properties for advanced applications.

Chapter 1: A Theoretical Framework for Understanding the Photophysics of Halogenated Fluorenones

The photophysical behavior of any molecule is governed by the nature of its electronic excited states and the efficiencies of the various decay pathways available for de-excitation. In halogenated fluorenones, these pathways are significantly influenced by the presence and nature of the halogen substituent.

The Fluorenone Chromophore and its Electronic Transitions

The electronic absorption spectrum of fluorenone is characterized by two primary types of transitions: π-π* and n-π. The π-π transitions, which are typically strong and appear at shorter wavelengths (higher energies), involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.[5] The n-π* transition, which is weaker and occurs at longer wavelengths (lower energies), involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.[5] The relative energies of the lowest singlet excited states, S₁ (n,π) and S₁ (π,π), are highly sensitive to the solvent environment.[6]

Jablonski Diagram and Excited-State Decay Pathways

The fate of a molecule after absorbing a photon can be visualized using a Jablonski diagram. Upon absorption of a photon (A), the molecule is promoted from its ground state (S₀) to a higher singlet excited state (S₁, S₂, etc.). From here, it can undergo several de-excitation processes:

-

Vibrational Relaxation (VR): The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state.

-

Fluorescence (F): The molecule returns to the ground state by emitting a photon. This is a spin-allowed process and is typically fast (nanosecond timescale).

-

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is formally spin-forbidden but is a key pathway in many aromatic ketones.[7][8]

-

Phosphorescence (P): Radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). This is a spin-forbidden process and is therefore much slower than fluorescence (microseconds to seconds).[9]

Caption: Simplified Jablonski diagram illustrating the primary photophysical pathways.

The Internal Heavy-Atom Effect

The introduction of heavy atoms like bromine and iodine into an organic molecule significantly enhances spin-orbit coupling.[10] This interaction facilitates formally spin-forbidden processes, most notably intersystem crossing (ISC).[8] This phenomenon is known as the internal heavy-atom effect.

In halogenated fluorenones, the rate of intersystem crossing (k_isc) from the lowest singlet excited state (S₁) to the triplet manifold (Tₙ) increases dramatically with the atomic number of the halogen substituent (I > Br > Cl > F).[10][11] This has two major consequences:

-

Fluorescence Quenching: As ISC becomes a more efficient de-excitation pathway, it outcompetes fluorescence. This leads to a decrease in the fluorescence quantum yield (Φ_f) and a shortening of the fluorescence lifetime (τ_f).[12]

-

Promotion of Phosphorescence: The increased population of the triplet state (T₁) via efficient ISC often leads to observable phosphorescence, even at room temperature in some cases, particularly for brominated and iodinated derivatives.[13][14]

Halogen Bonding in the Excited State

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[15] While structurally similar to hydrogen bonding, halogen bonding can also influence the photophysical properties of molecules in their excited states. These interactions can affect the geometry and energy levels of the excited state, potentially altering emission wavelengths and quantum yields.[15]

Solvent Effects and Solvatochromism

The polarity of the solvent can significantly alter the energy levels of the n-π* and π-π* states.[6] In polar solvents, the n-π* transition energy often increases (a blueshift), while the π-π* transition energy decreases (a redshift). This can lead to a change in the nature of the lowest singlet excited state (S₁), which in turn affects the photophysical properties.

Furthermore, specific interactions with protic solvents, such as alcohols, can lead to hydrogen bonding with the carbonyl group of the fluorenone. This interaction can provide an additional non-radiative decay pathway, leading to fluorescence quenching.[5][16][17]

Chapter 2: Synthesis of Halogenated Fluorenone Derivatives

The synthesis of halogenated fluorenones can be achieved through various methods. A common approach involves the aerobic oxidation of the corresponding 9H-fluorene precursor in the presence of a base like potassium hydroxide.[18] Other methods include palladium-catalyzed cyclocarbonylation of o-halobiaryls.[19] The halogen substituents can either be present on the starting materials or introduced at a later stage through electrophilic halogenation reactions.

Caption: A generalized workflow for the synthesis of halogenated fluorenones.

Chapter 3: Experimental Characterization

A thorough understanding of the photophysical properties of halogenated fluorenones requires a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State Spectroscopy

3.1.1 UV-Visible Absorption Spectroscopy

-

Objective: To determine the electronic absorption spectrum and molar extinction coefficients (ε).

-

Protocol:

-

Prepare a stock solution of the halogenated fluorenone derivative of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient at the absorption maxima (λ_max).

-

3.1.2 Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum, Stokes shift, and fluorescence quantum yield (Φ_f).

-

Protocol:

-

Using a dilute solution (absorbance < 0.1 at the excitation wavelength) of the sample, record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at its longest wavelength absorption maximum.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546). The quantum yield is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' denotes the sample, 'r' the reference, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3.1.3 Phosphorescence Spectroscopy

-

Objective: To measure the phosphorescence emission spectrum.

-

Protocol:

-

Dissolve the sample in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or ethanol).

-

Degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient quencher of triplet states.

-

Place the sample in a cryostat (e.g., liquid nitrogen, 77 K).

-

Record the emission spectrum using a spectrofluorometer equipped with a phosphorescence mode (which introduces a delay between excitation and detection to eliminate short-lived fluorescence).

-

Time-Resolved Spectroscopy

3.2.1 Time-Correlated Single Photon Counting (TCSPC)

-

Objective: To measure the fluorescence lifetime (τ_f).

-

Protocol:

-

Prepare a dilute, deoxygenated solution of the sample.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

Detect the emitted single photons using a high-speed detector.

-

The time difference between the excitation pulse and the detected photon is measured repeatedly to build up a histogram of photon arrival times.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime.

-

3.2.2 Nanosecond Transient Absorption Spectroscopy

-

Objective: To observe the triplet excited state and measure its lifetime (τ_T).

-

Protocol:

-

Excite a deoxygenated sample solution with a nanosecond laser pulse (the "pump" pulse).

-

Probe the changes in absorption of the sample at various time delays after the pump pulse using a broad-spectrum light source (the "probe" pulse).

-

The difference in absorbance before and after the pump pulse gives the transient absorption spectrum, which often reveals the characteristic absorption of the triplet state (T₁-Tₙ absorption).

-

By monitoring the decay of the triplet absorption signal over time, the triplet lifetime can be determined.

-

Chapter 4: Data Analysis and Interpretation

The data obtained from the experiments described above allow for a comprehensive understanding of the photophysical properties of halogenated fluorenones.

Key Photophysical Parameters and the Influence of Halogenation

The following table summarizes the expected trends in key photophysical parameters upon halogenation of the fluorenone core, based on the principles of the heavy-atom effect.

| Parameter | Description | Trend with Increasing Halogen Atomic Mass (F → Cl → Br → I) |

| λ_max (abs) | Wavelength of maximum absorption | Minor shifts depending on electronic effects |

| λ_max (em) | Wavelength of maximum fluorescence | Minor shifts, can be influenced by solvent |

| Φ_f | Fluorescence Quantum Yield | Decreases significantly |

| τ_f | Fluorescence Lifetime | Decreases significantly |

| k_isc | Intersystem Crossing Rate | Increases dramatically |

| Φ_p | Phosphorescence Quantum Yield | Increases |

| τ_p | Phosphorescence Lifetime | Decreases |

Case Study: Room-Temperature Phosphorescence in Brominated Fluorenones

Several studies have demonstrated that the introduction of bromine atoms onto the fluorenone framework can lead to bright room-temperature phosphorescence (RTP) in both solution and solid-state matrices.[13] For example, a fluorenone derivative containing both bromo and formyl groups has been shown to exhibit a phosphorescence quantum yield of up to 5.9% in chloroform at room temperature.[13] This is a direct consequence of the enhanced ISC rate due to the heavy bromine atom, which efficiently populates the triplet state, allowing for significant phosphorescent emission even at room temperature where non-radiative decay processes are typically dominant.

Chapter 5: Applications in Research and Development

The ability to tune the photophysical properties of fluorenones through halogenation opens up a wide range of applications:

-

Organic Light-Emitting Diodes (OLEDs): By promoting phosphorescence, heavy-atom-containing fluorenones can be used as phosphorescent emitters (phosphors) in OLEDs. Phosphorescent materials can, in principle, achieve 100% internal quantum efficiency, compared to a maximum of 25% for fluorescent materials.

-

Photodynamic Therapy (PDT): Efficient intersystem crossing is a prerequisite for a good photosensitizer in PDT. Upon excitation, the photosensitizer transfers its triplet state energy to molecular oxygen, generating highly reactive singlet oxygen, which can induce cell death in cancerous tissues.

-

Sensors and Probes: The sensitivity of the fluorescence and phosphorescence of halogenated fluorenones to their local environment (e.g., polarity, presence of quenchers) makes them suitable for use as chemical sensors.[2]

-

Nonlinear Optics: Fluorenone derivatives have been explored for their nonlinear optical properties, which are important for applications in photonics and optoelectronics.[3][4]

Conclusion

Halogenation is a powerful and versatile tool for the strategic manipulation of the photophysical properties of fluorenone derivatives. The internal heavy-atom effect, in particular, provides a predictable means to enhance intersystem crossing, thereby quenching fluorescence and promoting phosphorescence. This guide has outlined the fundamental theoretical principles, provided detailed experimental protocols for characterization, and highlighted the key applications of these fascinating molecules. A thorough understanding of these concepts empowers researchers to design and synthesize novel halogenated fluorenones with precisely controlled excited-state properties, paving the way for the next generation of advanced materials and therapeutics.

References

-

Phosphorescence from a pure organic fluorene derivative in solution at room temperature - Chemical Communications (RSC Publishing). Available from: [Link]

-

An investigation of broadband optical nonlinear absorption and transient nonlinear refraction in a fluorenone-based compound - RSC Advances (RSC Publishing). Available from: [Link]

-

Spectroscopic Studies of Fluorenone Derivatives | Request PDF - ResearchGate. Available from: [Link]

-

Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies - Chemical Physics Letters. Available from: [Link]

-

Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. | Request PDF - ResearchGate. Available from: [Link]

-

Bromine‐Substituted Fluorene: Molecular Structure, Br–Br Interactions, Room‐Temperature Phosphorescence, and Tricolor Triboluminescence - Scilit. Available from: [Link]

-

Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy - MDPI. Available from: [Link]

-

Fluorenone synthesis - Organic Chemistry Portal. Available from: [Link]

-

Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials - Radboud Repository. Available from: [Link]

-

Absorption (left) and fluorescence emission spectra (right) of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone - Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC - NIH. Available from: [Link]

-

Fluorenones with applications in material sciences and organic synthesis. - ResearchGate. Available from: [Link]

-

Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - NIH. Available from: [Link]

-

Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials - Wiley Online Library. Available from: [Link]

-

Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry - Stanford Chemicals. Available from: [Link]

-

Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent - PMC - NIH. Available from: [Link]

-

Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - MDPI. Available from: [Link]

-

Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar - Thieme Connect. Available from: [Link]

-

Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC. Available from: [Link]

-

Research Progress on the Synthesis of Fluorenone and Its Derivatives - ResearchGate. Available from: [Link]

-

Intramolecular heavy-atom effect in the photophysics of organic molecules - INIS-IAEA. Available from: [Link]

-

Fluorescence Quenching of Fluorenone by Alcohols - ResearchGate. Available from: [Link]

-

Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone - ResearchGate. Available from: [Link]

-

Tuning the Absorption, Fluorescence, Intramolecular Charge Transfer, and Intersystem Crossing in Spiro[fluorene]acridinone - PubMed. Available from: [Link]

-

Fluorescence and Phosphorescence - Chemistry LibreTexts. Available from: [Link]

-

Intersystem crossing - Wikipedia. Available from: [Link]

-

Photophysics of Halogenated Fluoresceins: Involvement of Both Intramolecular Electron Transfer and Heavy Atom Effect in the Deactivation of Excited States - ResearchGate. Available from: [Link]

-

Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC - NIH. Available from: [Link]

-

Fluorescence quenching phenomena facilitated by excited-state hydrogen bond strengthening for fluorenone derivatives in alcohols - Sci-Hub. Available from: [Link]

-

Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

-

Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

External heavy-atom effect on fluorescence kinetics - ResearchGate. Available from: [Link]

-

What is Fluorescence Quenching? - Edinburgh Instruments. Available from: [Link]

-

Quenching (fluorescence) - Wikipedia. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 7. Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. edinst.com [edinst.com]

- 13. Phosphorescence from a pure organic fluorene derivative in solution at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. scilit.com [scilit.com]

- 15. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sci-Hub. Fluorescence quenching phenomena facilitated by excited-state hydrogen bond strengthening for fluorenone derivatives in alcohols / Journal of Photochemistry and Photobiology A: Chemistry, 2010 [sci-hub.ru]

- 18. researchgate.net [researchgate.net]

- 19. Fluorenone synthesis [organic-chemistry.org]

Unlocking the Therapeutic Potential of Dichlorinated Fluorenones: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorenone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. The introduction of chlorine atoms onto this tricycle can dramatically modulate its biological activity, leading to potent anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the biological activities of dichlorinated fluorenones, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation. We delve into their role as inhibitors of key enzymes such as dihydrofolate reductase (DHFR) and topoisomerase I, providing a comprehensive resource for researchers aiming to develop novel therapeutics based on this promising chemical class.

Introduction: The Significance of the Dichlorinated Fluorenone Scaffold

Fluorenone and its derivatives represent a class of compounds with a rich history in materials science and, more recently, in drug discovery. The rigid, planar structure of the fluorenone core provides an excellent platform for the spatial orientation of various pharmacophoric groups. The addition of two chlorine atoms to this scaffold, most commonly at the 2 and 7 positions, has been shown to significantly enhance its biological potency. This enhancement is often attributed to the electron-withdrawing nature and lipophilicity of chlorine, which can influence the molecule's ability to cross cellular membranes and interact with biological targets.[1]

This guide will systematically explore the multifaceted biological activities of dichlorinated fluorenones, with a primary focus on their potential applications in oncology and infectious disease. We will dissect the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental workflows for their investigation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Dichlorinated fluorenone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[2][3] Their mechanism of action is often multifaceted, involving the inhibition of crucial enzymes involved in DNA replication and cell proliferation.

Inhibition of Dihydrofolate Reductase (DHFR)

Mechanism of Action: Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[4] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and repair.[5][6] Inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cancer cells.[7][8] Several studies have suggested that dichlorinated fluorenone derivatives can act as potent DHFR inhibitors.[2][3] Molecular docking studies indicate that the 2,7-dichlorofluorene moiety can effectively bind to the active site of DHFR, mimicking the binding of the natural substrate.[2]

Inhibition of Topoisomerase I

Mechanism of Action: Topoisomerase I is another vital enzyme in cancer chemotherapy, playing a crucial role in relieving torsional stress in DNA during replication and transcription.[9] It does so by creating transient single-strand breaks in the DNA backbone.[10][11] Certain anticancer drugs, known as topoisomerase I poisons, trap the enzyme-DNA covalent complex, leading to DNA damage and ultimately, apoptosis.[12][13] Some fluorenone analogs have been shown to attenuate topoisomerase I-mediated DNA relaxation, suggesting they may act as topoisomerase I inhibitors.[14][15] The planar nature of the fluorenone ring system is thought to facilitate intercalation into the DNA, stabilizing the topoisomerase I-DNA cleavage complex.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of dichlorinated fluorenone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives | A-549 (Lung Carcinoma) | Varies | [2] |

| MCF-7 (Breast Carcinoma) | Varies | [2] | |

| 2,7-dichloro-9H-fluorene-based thiazolidinones | A549 (Lung Carcinoma) | Varies | [3] |

| MDA-MB-231 (Breast Carcinoma) | Varies | [3] | |

| 2,7-diamidofluorenones | NCI 60-cell panel | e.g., 1.66 for compound 3c | [14] |

Note: The IC50 values for specific compounds within these classes vary depending on the nature of the substitutions. For detailed data, please refer to the cited literature.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

In addition to their anticancer properties, dichlorinated fluorenones have demonstrated significant antimicrobial activity against a spectrum of bacteria and fungi.[2][3] The presence of chlorine atoms on the fluorene ring is crucial for this activity, likely by increasing the lipophilicity of the molecule and facilitating its penetration through microbial cell walls and membranes.[1][16]

Mechanism of Antimicrobial Action

The primary proposed mechanism of antimicrobial action for many dichlorinated fluorenone derivatives is the inhibition of microbial DHFR.[2][3] As in cancer cells, blocking this enzyme in bacteria and fungi disrupts the synthesis of essential nucleic acid precursors, leading to growth inhibition and cell death. The selectivity of these compounds for microbial DHFR over the human enzyme is a key factor in their potential as therapeutic agents.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of dichlorinated fluorenones is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives | Bacillus subtilis | Varies | [2] |

| Escherichia coli | Varies | [2] | |

| Aspergillus fumigatus | Varies | [2] | |

| Candida albicans | Varies | [2] | |

| 2,7-dichloro-9H-fluorene-based azetidinones | Staphylococcus aureus | Varies | [3] |

| Pseudomonas aeruginosa | Varies | [3] |

Note: Specific MIC values are dependent on the individual compound's structure. Consult the cited references for detailed information.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments in the evaluation of dichlorinated fluorenones.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Culture human cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dichlorinated fluorenone compounds in culture medium.

-

Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][18][19]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid nutrient broth. The MIC is the lowest concentration that inhibits visible growth after incubation.

Protocol:

-

Preparation of Compound Dilutions:

-

Perform two-fold serial dilutions of the dichlorinated fluorenone compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculum Preparation:

-

Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[20][21][22][23][24]

Principle: In the presence of a DHFR inhibitor, the rate of NADPH oxidation decreases, resulting in a slower reduction in absorbance.

Protocol:

-

Reaction Mixture Preparation:

-

In a 96-well UV-transparent plate, prepare a reaction mixture containing DHFR assay buffer, dihydrofolate (substrate), and NADPH (cofactor).

-

-

Inhibitor Addition:

-

Add various concentrations of the dichlorinated fluorenone compound to the wells. Include a no-inhibitor control and a known DHFR inhibitor (e.g., methotrexate) as a positive control.

-

-

Enzyme Addition and Measurement:

-

Initiate the reaction by adding a purified DHFR enzyme.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value of the compound for DHFR inhibition.

-

Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[10][11][25][26][27]

Principle: Topoisomerase I relaxes supercoiled DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An inhibitor will prevent this relaxation.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and topoisomerase I reaction buffer.

-

Add the dichlorinated fluorenone compound at various concentrations. Include a no-compound control and a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control.

-

-

Enzyme Reaction:

-

Add human topoisomerase I enzyme to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

Conclusion and Future Directions

Dichlorinated fluorenones represent a versatile and potent class of molecules with significant potential in the development of novel anticancer and antimicrobial therapies. Their ability to target fundamental cellular processes, such as DNA replication and metabolism, through the inhibition of key enzymes like DHFR and topoisomerase I, underscores their therapeutic promise. The structure-activity relationship studies, although still in their early stages for this specific class, suggest that further chemical modifications of the fluorenone scaffold could lead to compounds with enhanced potency and selectivity.

Future research should focus on:

-

Lead Optimization: Systematic modification of the dichlorinated fluorenone core to improve efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular interactions with their targets and the exploration of other potential biological targets.

-